Cas no 1171424-92-2 (Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate)

Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate structure
1171424-92-2 structure
Product Name:Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate
CAS No:1171424-92-2
MF:C10H9BrN2O2
MW:269.094661474228
MDL:MFCD12026326
CID:1070472
PubChem ID:44118315
Update Time:2025-05-18

Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
    • CS-0367534
    • J-522579
    • MFCD12026326
    • 1171424-92-2
    • DB-060962
    • W-204922
    • AKOS015851452
    • DTXSID90656838
    • Methyl8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
    • WWB42492
    • SY319003
    • Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate
    • MDL: MFCD12026326
    • Inchi: 1S/C10H9BrN2O2/c1-6-3-7(11)9-12-8(10(14)15-2)5-13(9)4-6/h3-5H,1-2H3
    • InChI Key: PEFZRFNEABRZOX-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CN2C=C(C(=O)OC)N=C21

Computed Properties

  • Exact Mass: 267.98474g/mol
  • Monoisotopic Mass: 267.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 43.6Ų

Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM269032-5g
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
1171424-92-2 95%
5g
$533 2021-08-18
Matrix Scientific
070147-500mg
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, 97%
1171424-92-2 97%
500mg
$360.00 2023-09-08
Matrix Scientific
070147-1g
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, 97%
1171424-92-2 97%
1g
$393.00 2023-09-08
TRC
M060335-50mg
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
1171424-92-2
50mg
$ 125.00 2022-06-02
TRC
M060335-100mg
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
1171424-92-2
100mg
$ 210.00 2022-06-02
Chemenu
CM269032-1g
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
1171424-92-2 95%
1g
$*** 2023-04-03
A2B Chem LLC
AE12143-500mg
Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
1171424-92-2 97%
500mg
$160.00 2024-04-20
A2B Chem LLC
AE12143-1g
Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
1171424-92-2 97%
1g
$254.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438204-1g
Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
1171424-92-2 95+%
1g
¥1638.00 2024-08-09
1PlusChem
1P008UMN-500mg
Methyl 8-BroMo-6-MethyliMidazo[1,2-a]pyridin-2-carboxylate
1171424-92-2 97%
500mg
$135.00 2023-12-26

Additional information on Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate

Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate (CAS No. 1171424-92-2): A Comprehensive Overview

Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate (CAS No. 1171424-92-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a brominated imidazo[1,2-a]pyridine core, makes it a valuable intermediate in the creation of novel therapeutic agents.

The imidazo[1,2-a]pyridine scaffold is a well-documented heterocyclic system with a broad spectrum of biological activities. It is particularly recognized for its potential in the development of drugs targeting inflammatory diseases, cancer, and infectious disorders. The presence of a bromine atom at the 8-position and a methyl group at the 6-position enhances the reactivity and selectivity of this compound, making it an attractive building block for medicinal chemists.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors that modulate protein-protein interactions. Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate has been identified as a promising candidate in this area due to its ability to interact with specific target proteins. Studies have shown that derivatives of this compound can exhibit potent inhibitory effects on enzymes and receptors involved in pathological processes.

One of the most compelling aspects of Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate is its versatility in synthetic chemistry. The bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex molecular architectures, enabling the design of highly specific inhibitors for biological targets.

Recent advancements in computational chemistry have also highlighted the importance of Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate in drug discovery. Molecular modeling studies have demonstrated that this compound can effectively bind to the active sites of various enzymes and receptors, providing insights into its potential pharmacological effects. These computational findings have guided experimental efforts to optimize the compound's bioactivity and selectivity.

The pharmaceutical industry has shown particular interest in Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate due to its potential application in treating chronic diseases. Preclinical studies have indicated that derivatives of this compound exhibit anti-inflammatory and anti-proliferative properties. These findings have prompted further investigation into its therapeutic potential and have paved the way for clinical trials.

In addition to its pharmaceutical applications, Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate has found utility in materials science. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Researchers are exploring its potential as a component in next-generation electronic devices, where its ability to conduct electricity efficiently could lead to significant technological advancements.

The synthesis of Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as flow chemistry and microwave-assisted synthesis have been employed to improve yield and purity. These methods not only enhance the efficiency of production but also minimize waste, aligning with green chemistry principles.

Quality control and analytical techniques play a critical role in ensuring the integrity of Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to verify the compound's identity and purity. These analytical methods provide reliable data that is essential for both research and industrial applications.

The future prospects of Methyl 8-Bromo-6-methylimidazo1,2-apyridine-2-carboxylate are promising, with ongoing research expected to uncover new applications and derivatives. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of novel therapeutics and advanced materials.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.